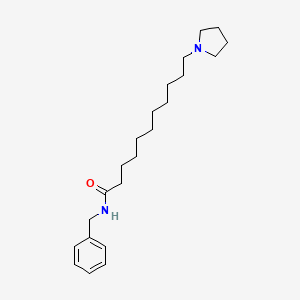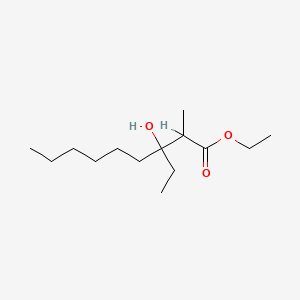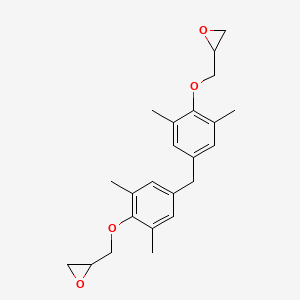
Butan-2-one O-((vinylamino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-one O-((vinylamino)carbonyl)oxime is a chemical compound with the molecular formula C7H12N2O2 It is known for its unique structure, which includes a butan-2-one backbone with an oxime group and a vinylamino carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one O-((vinylamino)carbonyl)oxime typically involves the reaction of butan-2-one oxime with vinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Butan-2-one O-((vinylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The vinylamino carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Butan-2-one O-((vinylamino)carbonyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butan-2-one O-((vinylamino)carbonyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. The vinylamino carbonyl group can participate in covalent bonding with biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Butan-2-one O-((vinylamino)carbonyl)oxime can be compared with other similar compounds, such as:
Butan-2-one oxime: Lacks the vinylamino carbonyl group, resulting in different chemical properties and reactivity.
Vinyl isocyanate derivatives: These compounds have similar vinylamino carbonyl groups but differ in their backbone structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84100-24-3 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(Z)-butan-2-ylideneamino] N-ethenylcarbamate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(3)9-11-7(10)8-5-2/h5H,2,4H2,1,3H3,(H,8,10)/b9-6- |
InChI Key |
LMYJMOOCCAZUDF-TWGQIWQCSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)NC=C)/C |
Canonical SMILES |
CCC(=NOC(=O)NC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


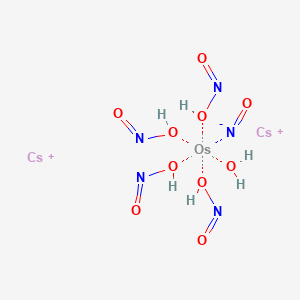
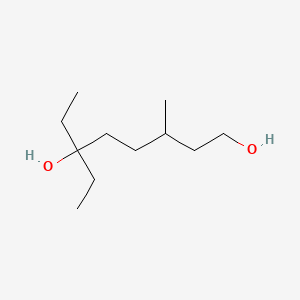
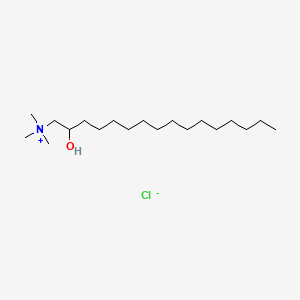
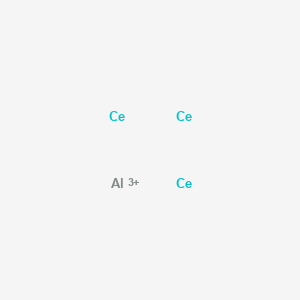
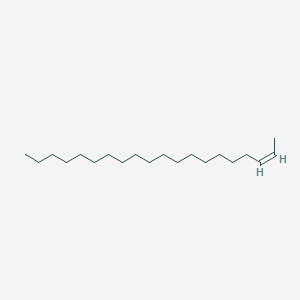

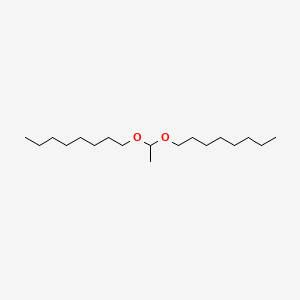

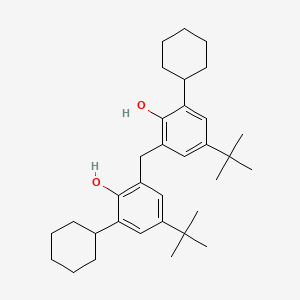
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
